1-Octanol, tBDMS

Description

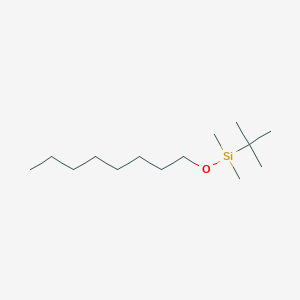

Structure

3D Structure

Properties

CAS No. |

92976-53-9 |

|---|---|

Molecular Formula |

C14H32OSi |

Molecular Weight |

244.49 g/mol |

IUPAC Name |

tert-butyl-dimethyl-octoxysilane |

InChI |

InChI=1S/C14H32OSi/c1-7-8-9-10-11-12-13-15-16(5,6)14(2,3)4/h7-13H2,1-6H3 |

InChI Key |

UBGVJSRKDQAEKE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCO[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Tert-butyldimethylsilyl Ether of 1-Octanol

Introduction

In the landscape of organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. The tert-butyldimethylsilyl (TBDMS or TBS) group is one of the most widely employed protecting groups for hydroxyl functionalities due to its ease of installation, stability across a broad range of reaction conditions, and clean, selective removal. This technical guide provides an in-depth overview of the tert-butyldimethylsilyl ether of 1-octanol, a common protected intermediate. It covers its structure, physicochemical properties, spectroscopic signature, and detailed protocols for its synthesis and deprotection.

Compound Structure and Properties

The TBDMS ether of 1-octanol, systematically named 1-((tert-butyldimethylsilyl)oxy)octane, is formed by replacing the hydroxyl proton of 1-octanol with a tert-butyldimethylsilyl group.

Chemical Structure: CH₃(CH₂)₇-O-Si(CH₃)₂(C(CH₃)₃)

Table 1: General Compound Information

| Identifier | Value |

|---|---|

| IUPAC Name | tert-Butyl(dimethyl)(octyloxy)silane |

| Other Names | 1-((tert-butyldimethylsilyl)oxy)octane, 1-Octanol TBDMS ether |

| Molecular Formula | C₁₄H₃₂OSi[1] |

| Molecular Weight | 244.49 g/mol [1] |

| InChIKey | UBGVJSRKDQAEKE-UHFFFAOYSA-N[1] |

Table 2: Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless oil (predicted) |

| Boiling Point | Data not available. For comparison, 4-(tert-butyldimethylsilyl)oxy-1-butanol boils at 63-66 °C / 0.3 mmHg.[2] |

| Density | Data not available. For comparison, 4-(tert-butyldimethylsilyl)oxy-1-butanol has a density of 0.888 g/mL at 25 °C.[2] |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, hexanes, ethyl acetate); Insoluble in water. |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the successful synthesis and purity of the target compound. Below are the expected spectroscopic characteristics.

Table 3: Predicted ¹H-NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

|---|---|---|---|---|

| ~ 3.61 | Triplet (t) | 2H | -O-CH₂ -(CH₂)₆CH₃ | The methylene group attached to the silyl ether oxygen. |

| ~ 1.54 | Multiplet (m) | 2H | -OCH₂-CH₂ -(CH₂)₅CH₃ | |

| ~ 1.29 | Multiplet (m) | 10H | -(CH₂)₅- | Overlapping signals of the central methylene groups in the octyl chain. |

| 0.89 | Singlet (s) | 9H | -Si-C(CH₃ )₃ | Characteristic signal for the tert-butyl protons.[3] |

| 0.88 | Triplet (t) | 3H | -(CH₂)₇CH₃ | Terminal methyl group of the octyl chain. |

| 0.05 | Singlet (s) | 6H | -Si-(CH₃ )₂ | Characteristic signal for the dimethylsilyl protons.[3] |

Table 4: Predicted ¹³C-NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 63.3 | -O-C H₂-(CH₂)₆CH₃ |

| ~ 33.0 | -OCH₂-C H₂-(CH₂)₅CH₃ |

| ~ 31.9 | Octyl Chain CH₂ |

| ~ 29.5 | Octyl Chain CH₂ |

| ~ 29.3 | Octyl Chain CH₂ |

| ~ 26.2 | Octyl Chain CH₂ |

| ~ 25.9 | -Si-C (CH₃)₃ |

| ~ 22.7 | -(CH₂)₆-C H₂CH₃ |

| ~ 18.3 | -Si-C (CH₃)₃ |

| ~ 14.1 | -(CH₂)₇C H₃ |

| ~ -5.3 | -Si-(C H₃)₂ |

Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry is a key tool for identifying TBDMS ethers. The mass spectrum of 1-((tert-butyldimethylsilyl)oxy)octane shows characteristic fragmentation patterns.[1] A prominent peak is observed at m/z = 187, which corresponds to the [M - C₄H₉]⁺ or [M-57]⁺ fragment resulting from the loss of the tert-butyl group. This fragmentation is a hallmark of TBDMS-protected compounds.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis (protection) and cleavage (deprotection) of the TBDMS ether of 1-octanol.

Synthesis: Silylation of 1-Octanol (Corey Protocol)

The protection of 1-octanol is reliably achieved using the Corey protocol, which employs tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole as a base in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[4][5] Imidazole activates the silyl chloride, facilitating a rapid and high-yielding reaction.

Methodology:

-

Preparation : To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-octanol (5.00 g, 38.4 mmol, 1.0 eq).

-

Dissolution : Dissolve the alcohol in 40 mL of anhydrous dichloromethane (CH₂Cl₂).

-

Base Addition : Add imidazole (3.14 g, 46.1 mmol, 1.2 eq) to the solution and stir until it fully dissolves.

-

Silylating Agent Addition : In a separate flask, dissolve tert-butyldimethylsilyl chloride (TBDMS-Cl) (6.37 g, 42.2 mmol, 1.1 eq) in 20 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the alcohol/imidazole mixture at room temperature over 15 minutes.

-

Reaction : Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup : Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction : Extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).

-

Washing : Combine the organic layers and wash sequentially with 50 mL of saturated aqueous NH₄Cl, 50 mL of water, and 50 mL of brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude oil can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Cleavage: Desilylation using Tetrabutylammonium Fluoride (TBAF)

The TBDMS group is most commonly removed using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). The high affinity of silicon for fluoride drives the cleavage reaction, making it highly effective and selective.[4]

Methodology:

-

Preparation : Dissolve the TBDMS ether of 1-octanol (5.00 g, 20.4 mmol, 1.0 eq) in 50 mL of tetrahydrofuran (THF) in a 100 mL round-bottom flask.

-

Reagent Addition : Add a 1.0 M solution of TBAF in THF (22.5 mL, 22.5 mmol, 1.1 eq) dropwise to the solution at room temperature.

-

Reaction : Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting silyl ether and the appearance of 1-octanol.

-

Concentration : Upon completion, remove the THF under reduced pressure.

-

Workup : Redissolve the residue in 50 mL of diethyl ether or ethyl acetate. Wash the organic solution with water (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification : The crude 1-octanol can be purified by flash column chromatography if necessary.

Diagrams and Workflows

Visual representations of the chemical transformation and experimental process aid in understanding the protocol.

Caption: Reaction scheme for the TBDMS protection of 1-Octanol.

Caption: Experimental workflow for the synthesis of TBDMS ether of 1-Octanol.

References

In-Depth Technical Guide: Properties and Applications of t-BDMS Protected 1-Octanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, deprotection, and applications of tert-butyldimethylsilyl (t-BDMS) protected 1-octanol, also known as tert-butyldimethyl(octyloxy)silane. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Physicochemical Properties

Table 1: Physicochemical Properties of t-BDMS Protected 1-Octanol and Related Compounds

| Property | t-BDMS Protected 1-Octanol (Estimated) | 1-Octanol (Experimental) | tert-Butyldimethylsilane (Experimental)[1][2] | tert-Butyldimethyl(2-propynyloxy)silane (Experimental)[3] |

| Molecular Formula | C₁₄H₃₂OSi | C₈H₁₈O | C₆H₁₆Si | C₉H₁₈OSi |

| Molecular Weight ( g/mol ) | 244.50 | 130.23 | 116.28 | 170.32 |

| Boiling Point (°C) | ~250-270 | 195 | 81-83 | 40 @ 8 mmHg |

| Density (g/mL) | ~0.8-0.9 | 0.824 | 0.701 @ 25°C | 0.84 @ 25°C |

| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, DMF)[4]. Insoluble in water. | Slightly soluble in water. Soluble in organic solvents. | Reacts with water. | Soluble in organic solvents. |

Experimental Protocols

The protection of alcohols as their t-BDMS ethers is a fundamental transformation in organic synthesis. The following protocols provide detailed methodologies for the synthesis and deprotection of tert-butyldimethyl(octyloxy)silane.

Synthesis of tert-Butyldimethyl(octyloxy)silane (Protection of 1-Octanol)

This protocol is based on the widely used method developed by E.J. Corey, which utilizes imidazole as a catalyst.

Experimental Protocol:

-

Materials:

-

1-Octanol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure: a. To a solution of 1-octanol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq). b. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the imidazole has completely dissolved. c. Add a solution of TBDMS-Cl (1.2 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C (ice bath). d. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. e. Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (1-octanol). f. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. g. Extract the aqueous layer with diethyl ether (3 x volumes). h. Combine the organic layers and wash with brine. i. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product. j. Purification: The crude tert-butyldimethyl(octyloxy)silane can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Deprotection of tert-Butyldimethyl(octyloxy)silane to 1-Octanol

The cleavage of the t-BDMS ether can be achieved under various conditions, with fluoride-based reagents being the most common.

Experimental Protocol:

-

Materials:

-

tert-Butyldimethyl(octyloxy)silane

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure: a. Dissolve tert-butyldimethyl(octyloxy)silane (1.0 eq) in THF. b. To this solution, add TBAF solution (1.1 eq) dropwise at room temperature. c. Stir the reaction mixture for 1-3 hours. d. Reaction Monitoring: The deprotection can be monitored by TLC, observing the formation of the more polar 1-octanol spot. e. Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution. f. Extract the aqueous layer with ethyl acetate (3 x volumes). g. Combine the organic layers and wash with brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purification: The crude 1-octanol can be purified by flash column chromatography if necessary.

Applications in Multi-Step Synthesis: A Workflow Example

The use of t-BDMS protected 1-octanol is particularly valuable in the synthesis of complex molecules, such as natural products, where the protection of a primary alcohol is required while other functional groups undergo transformations. A representative workflow is illustrated below, showcasing its role in the synthesis of a hypothetical advanced intermediate.

In a typical synthetic sequence, 1-octanol is first protected as its t-BDMS ether. This stable intermediate can then be subjected to a series of chemical transformations on other parts of the molecule. For instance, other functional groups could be introduced or modified. Once these transformations are complete, the t-BDMS group is selectively removed to reveal the primary alcohol in the final product. This strategy is crucial for achieving high yields and avoiding unwanted side reactions.

Logical Relationship in Protecting Group Strategy

The decision to use a t-BDMS protecting group is based on a logical assessment of the chemical environment of the molecule and the planned synthetic route. The following diagram illustrates the key considerations.

The stability of the t-BDMS ether under a wide range of conditions, coupled with its selective removal, makes it a powerful tool in the synthetic chemist's arsenal. Its application is particularly advantageous in the synthesis of complex natural products and active pharmaceutical ingredients where precise control over reactive functional groups is paramount. While no specific signaling pathways directly involving tert-butyldimethyl(octyloxy)silane have been identified, its role as a key building block in the synthesis of bioactive molecules that do interact with such pathways is well-established in the field of medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. tert-Butyldimethylsilane | 29681-57-0 [chemicalbook.com]

- 3. A simplified synthesis of novel dictyostatin analogs with in vitro activity against epothilone B resistant cells and antiangiogenic activity in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

Synthesis of 1-Octanol TBDMS Derivative: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of the tert-butyldimethylsilyl (TBDMS) ether of 1-octanol. The protection of alcohols as their silyl ethers is a fundamental and widely utilized transformation in organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients. The TBDMS group offers a robust yet readily cleavable protecting group, stable to a wide range of reaction conditions. This document outlines the prevalent synthetic methodology, purification techniques, and characterization of the target compound, tert-butyl(octyloxy)dimethylsilane.

Core Synthesis: Silylation of 1-Octanol

The most common and efficient method for the synthesis of 1-octanol TBDMS derivative involves the reaction of 1-octanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, in an aprotic solvent.

Reaction Principle

The reaction proceeds via the nucleophilic attack of the hydroxyl group of 1-octanol on the silicon atom of TBDMSCl. Imidazole acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and also serves as a catalyst by forming a more reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) facilitates the reaction.

Signaling Pathway of the Silylation Reaction

Caption: General reaction pathway for the TBDMS protection of 1-octanol.

Experimental Protocols

A detailed experimental protocol for the synthesis of tert-butyl(octyloxy)dimethylsilane is provided below.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-Octanol | Reagent Grade, ≥99% | Sigma-Aldrich |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Reagent Grade, 97% | Sigma-Aldrich |

| Imidazole | Reagent Grade, ≥99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl acetate | ACS Reagent, ≥99.5% | Fisher Scientific |

| Hexane | ACS Reagent, ≥98.5% | Fisher Scientific |

| Saturated aqueous sodium bicarbonate | Laboratory prepared | - |

| Brine | Laboratory prepared | - |

| Anhydrous magnesium sulfate | Reagent Grade | - |

Synthesis Procedure

-

To a solution of 1-octanol (1.0 eq) in anhydrous DMF (or DCM) are added imidazole (2.5 eq) and TBDMSCl (1.2 eq) at room temperature.[1]

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[2]

-

Upon completion, the reaction is quenched by the addition of water.

-

The aqueous layer is extracted with ethyl acetate or diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel. A solvent system of hexane and ethyl acetate is typically used. The optimal elution conditions can be determined by TLC, aiming for an Rf value of approximately 0.3 for the product.[3][4] For tert-butyl(octyloxy)dimethylsilane, a gradient of 0% to 5% ethyl acetate in hexane is a common starting point for elution.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of 1-octanol TBDMS derivative.

| Parameter | Value | Reference |

| Stoichiometry | ||

| 1-Octanol | 1.0 eq | [1] |

| TBDMSCl | 1.1 - 1.5 eq | [1] |

| Imidazole | 2.0 - 2.5 eq | [1] |

| Reaction Conditions | ||

| Solvent | DMF or DCM | [1] |

| Temperature | Room Temperature | [2] |

| Reaction Time | 12 - 24 hours | [2] |

| Yield | ||

| Expected Yield | >90% | [1] |

| Purification | ||

| Technique | Flash Column Chromatography | [2] |

| Stationary Phase | Silica Gel | [2] |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | [5] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1-octanol TBDMS ether.

Caption: A typical workflow for the synthesis and purification of 1-octanol TBDMS ether.

Characterization of 1-Octanol TBDMS Derivative

The structure and purity of the synthesized tert-butyl(octyloxy)dimethylsilane can be confirmed by various spectroscopic methods.

Physical Properties

| Property | Value |

| Chemical Formula | C14H32OSi |

| Molecular Weight | 244.50 g/mol |

| Appearance | Colorless oil |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 0.9 ppm), the dimethylsilyl group (a singlet at approximately 0.05 ppm), the methylene group attached to the oxygen (a triplet at approximately 3.6 ppm), and the long alkyl chain of the octanol moiety.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbons of the tert-butyl group, the dimethylsilyl group, and the eight carbons of the octyl chain.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by the absence of a broad O-H stretching band (typically around 3300 cm⁻¹) from the starting alcohol and the presence of strong Si-O-C (around 1100 cm⁻¹) and Si-C (around 830 and 775 cm⁻¹) stretching vibrations.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a tert-butyl group.[6]

This guide provides a comprehensive framework for the synthesis, purification, and characterization of 1-octanol TBDMS derivative. The described protocols are robust and widely applicable, serving as a valuable resource for researchers in organic synthesis and drug development.

References

The Role of tert-Butyldimethylsilyl (TBDMS) as a Protecting Group for Alcohols: An In-depth Technical Guide

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the strategic use of protecting groups is paramount. These chemical moieties temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions while other parts of a molecule are being modified. The ideal protecting group should be easy to introduce, stable under a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups. The tert-butyldimethylsilyl (TBDMS) group, a member of the silyl ether family, has emerged as one of the most versatile and widely utilized protecting groups for hydroxyl functionalities.[1][2] Its popularity stems from a favorable balance of stability and selective deprotection, offering a significant advantage over more labile silyl ethers like trimethylsilyl (TMS) ethers.[3]

This technical guide provides a comprehensive overview of the TBDMS protecting group, detailing its application in the protection of alcohols. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on reaction mechanisms, experimental protocols, stability, and strategies for selective deprotection.

Core Concepts of TBDMS Protection

The TBDMS group is introduced to an alcohol by converting the hydroxyl group into a tert-butyldimethylsilyl ether. This transformation effectively replaces the acidic proton of the alcohol, rendering it inert to a variety of reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents.[2] The steric bulk of the tert-butyl group confers significant hydrolytic stability compared to smaller silyl ethers.[1][4]

Mechanism of Protection (Silylation)

The most common method for the silylation of alcohols involves the use of tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base.[4] Imidazole is frequently employed as the base and catalyst in a solvent such as dimethylformamide (DMF).[3][5] The reaction is believed to proceed through a highly reactive silylated imidazole intermediate.[4] This intermediate then readily reacts with the alcohol in an SN2-like fashion at the silicon center to form the TBDMS ether and regenerate the imidazole catalyst. The larger size of the silicon atom and its longer bond lengths compared to carbon reduce steric hindrance, allowing for this nucleophilic attack.[6] For sterically hindered alcohols, the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) is often used in conjunction with a non-nucleophilic base like 2,6-lutidine.[1][4]

Mechanism of Deprotection (Desilylation)

The removal of the TBDMS group is typically achieved under acidic conditions or with a source of fluoride ions.[6] The exceptional strength of the silicon-fluoride bond (Si-F) makes fluoride-mediated deprotection particularly effective.[3][7] Tetra-n-butylammonium fluoride (TBAF) is the most common reagent for this purpose, typically used in a solvent like tetrahydrofuran (THF).[3][8] The fluoride ion attacks the silicon atom, forming a pentavalent intermediate, which then collapses to release the alkoxide and form the stable TBDMS-F.[3]

Acidic deprotection is also widely used. Conditions such as acetic acid in an aqueous THF solution can effectively cleave TBDMS ethers.[3] The choice of deprotection reagent allows for orthogonality, enabling the selective removal of TBDMS groups in the presence of other protecting groups.

Quantitative Data Summary

The stability and reactivity of TBDMS ethers are crucial for their successful application. The following tables summarize key quantitative data regarding the relative stability of various silyl ethers and typical reaction conditions for TBDMS protection and deprotection.

Table 1: Relative Stability of Silyl Ethers to Hydrolysis

| Silyl Ether | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | 10-100 |

| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |

| Data sourced from multiple references, providing a general trend.[1][4] |

Table 2: Typical Conditions for TBDMS Protection of Alcohols

| Silylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| TBDMSCl | Imidazole | DMF | 25 - 50 | 12 - 18 | >95 |

| TBDMSCl | Pyridine | CH₂Cl₂ | 25 | 12 - 24 | 85 - 95 |

| TBDMSOTf | 2,6-Lutidine | CH₂Cl₂ | 0 - 25 | 0.5 - 2 | >90 |

| Yields are substrate-dependent.[4] |

Table 3: Common Reagents for TBDMS Deprotection

| Reagent | Solvent | Temperature (°C) | Time | Selectivity Notes | Typical Yield (%) |

| TBAF (1.0 M) | THF | 0 - 25 | 0.5 - 18 h | Highly effective for most TBDMS ethers.[4][8] | >95 |

| HF·Pyridine | THF/Pyridine | 0 - 25 | 0.5 - 2 h | Can be buffered to control reactivity.[8] | >90 |

| Acetic Acid/H₂O/THF | THF | 25 - 45 | 12 - 24 h | Milder acidic conditions.[3] | 85 - 95 |

| Formic Acid (5-20%) | MeCN/H₂O | 25 | 1 - 5 h | Selective for primary over secondary TBDMS ethers.[9] | >95 (for primary) |

| SnCl₂ | Ethanol or neat (MW) | Reflux or MW | 0.1 - 2 h | Fast deprotection under microwave conditions.[10] | 80 - 90 |

| CuCl₂·2H₂O (cat.) | Acetone/H₂O | Reflux | 2 - 30 h | A mild, catalytic method.[11] | 80 - 99 |

| Yields and reaction times are highly dependent on the specific substrate and steric hindrance around the TBDMS ether. |

Experimental Protocols

The following sections provide detailed methodologies for the protection of a primary alcohol with TBDMSCl and its subsequent deprotection using TBAF.

Protocol 1: Protection of a Primary Alcohol using TBDMSCl and Imidazole

This protocol describes a general procedure for the silylation of a primary alcohol.

Materials:

-

Primary alcohol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Argon or nitrogen source for inert atmosphere (optional but recommended)

Procedure:

-

To a solution of the primary alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).[3]

-

Stir the mixture at room temperature until the imidazole has dissolved.

-

Add TBDMSCl (1.2 eq) portion-wise to the solution.[3]

-

Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the layers and wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS ether.

Protocol 2: Deprotection of a TBDMS Ether using TBAF

This protocol provides a general method for the cleavage of a TBDMS ether using tetra-n-butylammonium fluoride.

Materials:

-

TBDMS-protected alcohol

-

Tetra-n-butylammonium fluoride (TBAF) solution (1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution (1.1 - 1.5 eq) dropwise to the stirred solution.[8]

-

Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 4 hours.[8] Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Workflow Visualization

The general workflow for a protection-deprotection sequence involving a TBDMS group can be visualized as follows.

References

- 1. Silyl ether - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. hwpi.harvard.edu [hwpi.harvard.edu]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. scribd.com [scribd.com]

IUPAC name for 1-Octanol, tBDMS derivative

An In-depth Technical Guide to (tert-Butyldimethylsilyloxy)octane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tert-butyldimethylsilyl (tBDMS) derivative of 1-Octanol, a common intermediate in organic synthesis. It includes its chemical identity, physical properties, a detailed experimental protocol for its synthesis, and graphical representations of the synthetic workflow and reaction mechanism.

Compound Identification and Properties

The tBDMS derivative of 1-Octanol, formally known as (tert-Butyldimethylsilyloxy)octane, is a silyl ether. Silyl ethers are widely used as protecting groups for alcohols in multi-step organic synthesis due to their ease of formation and selective cleavage under specific conditions. The bulky tert-butyldimethylsilyl group provides significant steric hindrance, making the resulting silyl ether stable to a wide range of reagents and reaction conditions that would otherwise affect a free hydroxyl group.

IUPAC Name: tert-Butyl(dimethyl)(octyloxy)silane[1]

Other Names: 1-Octanol, tert-butyldimethylsilyl ether; 1-Octanol, tBDMS derivative[1]

Quantitative Data Summary

The following table summarizes key quantitative data for (tert-Butyldimethylsilyloxy)octane and its parent compounds.

| Property | (tert-Butyldimethylsilyloxy)octane | 1-Octanol | tert-Butyldimethylsilyl chloride (TBDMSCl) |

| IUPAC Name | tert-Butyl(dimethyl)(octyloxy)silane | octan-1-ol[2] | tert-Butyl(chloro)di(methyl)silane[3] |

| Molecular Formula | C₁₄H₃₂OSi[1] | C₈H₁₈O[2] | C₆H₁₅ClSi[3] |

| Molecular Weight | 244.49 g/mol [1] | 130.23 g/mol | 150.72 g/mol [3] |

| Appearance | Colorless liquid (typical) | Clear, colorless liquid[2] | White solid[3] |

| Melting Point | - | -15 °C | 86-89 °C[3] |

| Boiling Point | - | 195 °C | 125 °C[4] |

| InChI | 1S/C14H32OSi/c1-7-8-9-10-11-12-13-15-16(5,6)14(2,3)4/h7-13H2,1-6H3[1] | 1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3[2] | 1S/C6H15ClSi/c1-6(2,3)8(4,5)7/h1-5H3[3] |

Experimental Protocol: Synthesis of (tert-Butyldimethylsilyloxy)octane

The following is a standard and reliable protocol for the silylation of 1-octanol using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole as a base in dichloromethane (DCM) as the solvent. Imidazole acts as both a base to neutralize the HCl byproduct and as a catalyst.

Materials and Reagents:

-

1-Octanol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-octanol (1.0 eq.).

-

Dissolution: Dissolve the 1-octanol in anhydrous dichloromethane (DCM).

-

Addition of Reagents: Add imidazole (2.5 eq.) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath.

-

Silylation: Slowly add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.) to the stirred solution. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude (tert-butyldimethylsilyloxy)octane can be purified by flash column chromatography on silica gel if necessary, typically eluting with a mixture of hexane and ethyl acetate.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of (tert-butyldimethylsilyloxy)octane.

Caption: Workflow for the synthesis of (tert-Butyldimethylsilyloxy)octane.

Reaction Mechanism

The diagram below outlines the generally accepted mechanism for the silylation of an alcohol using TBDMSCl and imidazole.

Caption: Mechanism of alcohol silylation catalyzed by imidazole.

References

In-Depth Technical Guide: Tert-butyl(dimethyl)(octyloxy)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl(dimethyl)(octyloxy)silane, a silyl ether with applications in organic synthesis and analytical chemistry. Due to the specificity of this compound, this guide leverages data from the well-studied tert-butyldimethylsilyl (TBDMS) group to infer its properties, synthesis, and applications.

Core Compound Data

Tert-butyl(dimethyl)(octyloxy)silane belongs to the family of silyl ethers, which are widely used in organic chemistry. The bulky tert-butyl group confers significant stability to the silyl ether, making it a robust protecting group for alcohols. The octyloxy group suggests applications where specific lipophilicity is desired.

Physicochemical Properties

Quantitative data for tert-butyl(dimethyl)(octyloxy)silane is summarized below. The molecular weight is calculated from its chemical formula, and other physical properties are estimated based on trends observed for analogous long-chain alkoxy silanes.

| Property | Value | Source |

| IUPAC Name | tert-butyl(dimethyl)(octyloxy)silane | - |

| Chemical Formula | C₁₄H₃₂OSi | Calculated |

| Molecular Weight | 244.50 g/mol | Calculated |

| Boiling Point | Estimated 250-270 °C | Analogical Estimation |

| Density | Estimated 0.85-0.89 g/mL | Analogical Estimation |

| Refractive Index | Estimated 1.43-1.45 | Analogical Estimation |

Synthesis of Tert-butyl(dimethyl)(octyloxy)silane

The synthesis of tert-butyl(dimethyl)(octyloxy)silane typically proceeds via the silylation of 1-octanol using a suitable silylating agent, most commonly tert-butyldimethylsilyl chloride (TBSCl), in the presence of a base.

Experimental Protocol: Synthesis

Objective: To synthesize tert-butyl(dimethyl)(octyloxy)silane from 1-octanol and tert-butyldimethylsilyl chloride.

Materials:

-

1-Octanol

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-octanol (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM or DMF.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (1.5 equivalents) in the same anhydrous solvent to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to yield pure tert-butyl(dimethyl)(octyloxy)silane.

Application in Drug Development and Analysis

In drug development, silyl ethers play a crucial role as protecting groups for hydroxyl functionalities during multi-step syntheses. Furthermore, the conversion of polar drugs into their more volatile and thermally stable silyl ether derivatives is a common strategy for their analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This process, known as derivatization, improves chromatographic resolution and provides characteristic mass spectra for identification and quantification.

Experimental Protocol: Derivatization for GC-MS Analysis

Objective: To derivatize a model polar drug containing a hydroxyl group for GC-MS analysis using a silylating agent.

Materials:

-

Drug sample (e.g., a non-steroidal anti-inflammatory drug like ibuprofen)

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

-

Anhydrous solvent (e.g., acetonitrile, pyridine, or ethyl acetate)

-

GC vial with a screw cap and septum

-

Heating block or oven

-

Vortex mixer

-

GC-MS system

Procedure:

-

Accurately weigh a small amount of the drug sample (typically 1 mg) into a clean, dry GC vial.

-

Add 100 µL of the anhydrous solvent to dissolve the sample.

-

Add 100 µL of the silylating agent (e.g., BSTFA with 1% TMCS) to the vial.

-

Securely cap the vial and briefly vortex the mixture to ensure homogeneity.

-

Heat the vial at 60-70 °C for 30 minutes in a heating block or oven to facilitate the derivatization reaction.

-

After cooling to room temperature, the sample is ready for injection into the GC-MS system.

-

Analyze the derivatized sample using an appropriate GC temperature program and MS acquisition parameters. The resulting silyl ether will be more volatile and provide a clear chromatographic peak and mass spectrum.

Visualizations

Synthesis Workflow

Caption: Synthesis of tert-butyl(dimethyl)(octyloxy)silane.

Analytical Workflow for Drug Derivatization

Caption: GC-MS analysis of a drug via silylation.

Methodological & Application

Protocol for the Protection of Primary Alcohols using tert-Butyldimethylsilyl (TBDMS) Ether Chemistry

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is of paramount importance. The hydroxyl group, being one of the most common and reactive functionalities, often requires temporary masking to prevent unwanted side reactions. The tert-butyldimethylsilyl (TBDMS) ether is a widely employed protecting group for alcohols due to its ease of installation, stability under a broad range of reaction conditions, and facile cleavage under specific protocols. This application note provides a detailed protocol for the protection of primary alcohols as their TBDMS ethers, summarizes quantitative data for various reaction conditions, and illustrates the underlying reaction mechanism and experimental workflow.

The TBDMS group, introduced by E.J. Corey, offers significant steric hindrance, which contributes to its stability.[1][2] The most common method for the silylation of alcohols involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole, in an aprotic polar solvent such as N,N-dimethylformamide (DMF).[1][3] This method is generally high-yielding and proceeds under mild conditions.[1]

Reaction Mechanism and Experimental Workflow

The protection of a primary alcohol with TBDMS-Cl is a nucleophilic substitution reaction at the silicon atom. The reaction is catalyzed by a base, such as imidazole, which is believed to activate the silylating agent.[1] The generally accepted mechanism involves the formation of a more reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole, which is then attacked by the alcohol.[1]

Below are diagrams illustrating the signaling pathway of the reaction mechanism and a typical experimental workflow.

Caption: Reaction mechanism for the TBDMS protection of a primary alcohol.

Caption: General experimental workflow for TBDMS protection.

Data Presentation: Quantitative Analysis of Reaction Conditions

The following table summarizes various conditions for the TBDMS protection of primary alcohols, providing a comparative overview of reagents, solvents, reaction times, temperatures, and reported yields.

| Substrate (Primary Alcohol) | Silylating Agent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Various Alcohols | TBDMS-Cl (1.2) | Imidazole (2.5) | DMF | 25 | 10 | High | [1][3] |

| Diol | TBDMS-Cl (1.0) | Imidazole (excess) | DMF | 50 | 17 | 100 (di-protected) | [4] |

| Benzyl alcohol | TBDMS-Cl | Imidazole | DMF | RT | - | - | [3] |

| Primary alcohol in diol | TBDMS-Cl | N-Methylimidazole, I2 | Various | RT | - | >95 (mono-protected) | [5] |

| Functionalized Alcohols | TBDMS-Cl | Imidazole | DMF | RT | Overnight | 20-35 (in a specific challenging case) | [3] |

Note: "High" yield is as reported in the original literature without a specific percentage. Reaction times and yields can vary depending on the specific substrate and reaction scale.

Experimental Protocols

Standard Protocol for TBDMS Protection of a Primary Alcohol

This protocol is based on the widely accepted procedure developed by E.J. Corey and is suitable for a wide range of primary alcohols.[1][3]

Materials:

-

Primary alcohol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate (or other suitable extraction solvent)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equivalent) and imidazole (2.5 equivalents).

-

Dissolve the solids in anhydrous DMF.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add TBDMS-Cl (1.2 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (or another suitable organic solvent) three times.

-

Combine the organic layers and wash successively with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure TBDMS-protected primary alcohol.

Conclusion

The TBDMS protection of primary alcohols is a robust and reliable transformation in organic synthesis. The standard protocol using TBDMS-Cl and imidazole in DMF provides high yields for a variety of substrates. The reaction is generally straightforward to perform and the resulting TBDMS ethers exhibit excellent stability towards a wide range of reagents. By understanding the reaction mechanism and having access to detailed protocols and comparative data, researchers can effectively utilize this essential protecting group strategy in their synthetic endeavors.

References

Application Note and Protocol: Silylation of 1-Octanol using TBDMSCl and Imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a fundamental and critical step in multi-step organic synthesis, particularly in the development of complex drug molecules. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage. The tert-butyldimethylsilyl (TBDMS) group, introduced by Corey, is a popular choice for the protection of primary alcohols due to its steric bulk, which imparts greater stability compared to smaller silyl ethers like trimethylsilyl (TMS) ethers.

This application note provides a detailed protocol for the silylation of the primary alcohol, 1-octanol, using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole. Imidazole serves as a base to deprotonate the alcohol and as a catalyst to facilitate the reaction. The resulting product, tert-butyldimethyl(octyloxy)silane, is a stable protected form of 1-octanol that can be carried through subsequent synthetic steps and later deprotected under mild conditions.

Reaction Scheme

1-Octanol TBDMSCl tert-butyldimethyl(octyloxy)silane

Quantitative Data Summary

The following table summarizes the key quantitative data for the silylation of 1-octanol with TBDMSCl and imidazole.

| Parameter | Value |

| Reactants | |

| 1-Octanol | 1.0 equivalent |

| TBDMSCl | 1.2 equivalents |

| Imidazole | 2.5 equivalents |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 12-16 hours |

| Product Information | |

| Product Name | tert-butyldimethyl(octyloxy)silane |

| Appearance | Colorless oil |

| Molecular Formula | C₁₄H₃₂OSi |

| Molecular Weight | 244.50 g/mol |

| Yield | High |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 300 MHz) δ | 3.59 (t, J = 6.6 Hz, 2H), 1.51 (m, 2H), 1.28 (m, 10H), 0.88 (t, J = 6.3 Hz, 3H), 0.87 (s, 9H), 0.03 (s, 6H)[1] |

| ¹³C NMR (CDCl₃) δ | 63.3, 33.0, 31.9, 29.5, 29.3, 26.0, 25.8, 22.7, 18.4, 14.1, -5.2 |

| IR (neat, cm⁻¹) | 2956, 2927, 2856, 1463, 1255, 1105, 836, 775 |

| Mass Spec (EI, m/z) | 187 [M - C₄H₉]⁺, 131, 75 |

Experimental Protocol

This protocol details the procedure for the silylation of 1-octanol using TBDMSCl and imidazole in DMF.

Materials:

-

1-Octanol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (optional)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 1-octanol (1.0 eq.).

-

Solvent and Reagents: Dissolve the 1-octanol in anhydrous DMF. To this solution, add imidazole (2.5 eq.) and stir until it dissolves.

-

Addition of TBDMSCl: Slowly add TBDMSCl (1.2 eq.) to the reaction mixture at room temperature. A white precipitate of imidazole hydrochloride will form.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 1-octanol spot.

-

Workup:

-

Once the reaction is complete, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃ solution.

-

Separate the layers. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, the product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Logical Workflow of the Silylation Protocol

Caption: Experimental workflow for the silylation of 1-octanol.

Signaling Pathway of the Silylation Reaction

The reaction proceeds through a nucleophilic substitution mechanism at the silicon center. Imidazole plays a dual role: it acts as a base to deprotonate the alcohol, forming the more nucleophilic alkoxide, and it can also act as a nucleophilic catalyst to form a highly reactive silyl-imidazolium intermediate.

Caption: Simplified mechanism of imidazole-catalyzed silylation.

References

Application Note: High-Efficiency Synthesis of 1-Octanol TBDMS Ether with TBSOTf

Introduction

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis, preventing their unintended reaction. The tert-butyldimethylsilyl (TBDMS or TBS) ether is a popular choice for alcohol protection due to its robust stability across a wide range of chemical conditions and its selective removal under mild protocols.[1] While tert-butyldimethylsilyl chloride (TBSCl) is commonly employed, tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) serves as a significantly more powerful silylating agent.[2] This heightened reactivity facilitates the efficient protection of sterically hindered alcohols and enables the rapid silylation of primary alcohols, such as 1-octanol. The reaction often proceeds to completion in under an hour at low temperatures.

This application note provides a detailed protocol for the synthesis of 1-(tert-butyldimethylsilyloxy)octane from 1-octanol utilizing TBSOTf in the presence of 2,6-lutidine, a non-nucleophilic base, in dichloromethane (DCM).[2]

Reaction Scheme

The silylation of 1-octanol proceeds as follows:

Data Presentation

The following table summarizes the reagents, their properties, and the stoichiometry for a representative 10 mmol scale reaction.

Table 1: Reagent Stoichiometry and Properties

| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass (g) | Volume (mL) | Density (g/mL) |

| 1-Octanol | 130.23 | 1.0 | 10.0 | 1.30 | 1.58 | 0.824 |

| 2,6-Lutidine | 107.15 | 1.2 | 12.0 | 1.29 | 1.40 | 0.918 |

| TBSOTf | 264.32 | 1.1 | 11.0 | 2.91 | 2.44 | 1.191 |

| Dichloromethane | 84.93 | - | - | - | 50 | 1.326 |

Note: This reaction is known for high efficiency, with typical yields exceeding 95%.

Experimental Protocol

Materials and Reagents

-

1-Octanol (≥99%)

-

tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf, ≥98%)

-

2,6-Lutidine (≥99%, anhydrous)

-

Dichloromethane (DCM, anhydrous, ≥99.8%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (230-400 mesh)

-

Hexane and Ethyl Acetate (HPLC grade)

Equipment

-

Round-bottom flask (100 mL) with magnetic stir bar

-

Septa, needles, and syringes

-

Ice-water bath

-

Magnetic stirrer plate

-

Rotary evaporator

-

Separatory funnel (250 mL)

-

Standard glassware for flash column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Reaction Procedure

-

Inert Setup: A 100 mL round-bottom flask containing a magnetic stir bar is fitted with a rubber septum and purged with an inert gas (e.g., nitrogen or argon).

-

Reagent Addition: Charge the flask with 1-octanol (1.30 g, 10.0 mmol) and 50 mL of anhydrous dichloromethane. Add 2,6-lutidine (1.40 mL, 12.0 mmol) to the solution via syringe.

-

Cooling: Immerse the flask in an ice-water bath to cool the stirred solution to 0 °C.

-

TBSOTf Addition: Add TBSOTf (2.44 mL, 11.0 mmol) dropwise to the cold solution over a period of 5-10 minutes. The formation of a white precipitate (lutidinium triflate) is expected.

-

Reaction Monitoring: Maintain the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC), using a 95:5 Hexane:Ethyl Acetate mixture as the eluent. The reaction is generally complete within 30 to 60 minutes.

Workup Procedure

-

Quenching: Upon complete consumption of the starting material as confirmed by TLC, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.

-

Extraction: Remove the flask from the ice bath and transfer the contents to a 250 mL separatory funnel. Allow the mixture to warm to room temperature and separate the organic layer. Extract the aqueous phase with two additional 20 mL portions of dichloromethane.

-

Washing: Combine all organic layers and wash them sequentially with 20 mL of water and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

-

The crude oil is purified by flash column chromatography on silica gel.

-

Elute the column with 100% hexane. The product is typically non-polar, but a gradient of ethyl acetate in hexane can be used if necessary to elute any impurities.

-

Combine the fractions containing the pure product, as identified by TLC, and concentrate them in vacuo to yield 1-(tert-butyldimethylsilyloxy)octane as a pure, colorless oil.

Characterization Data

-

Appearance: Colorless oil

-

Molecular Weight: 244.49 g/mol [2]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): Expected chemical shifts are approximately 3.60 (t, 2H, -CH₂-O-), 1.55 (m, 2H), 1.29 (m, 10H), 0.88 (superimposed s and t, 12H, t-Bu-Si & -CH₃), 0.05 (s, 6H, -Si-(CH₃)₂).

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): Expected chemical shifts are approximately 63.5 (-CH₂-O-), 33.0, 32.0, 29.5, 29.4, 26.0, 25.8, 22.8, 18.5 (-C(CH₃)₃), 14.2 (-CH₂-CH₃), -5.2 (-Si-(CH₃)₂).

-

Mass Spectrometry (EI): The mass spectrum shows a molecular ion (M⁺) peak at m/z = 244. A characteristic major fragment is observed at m/z = 187, corresponding to the loss of a tert-butyl group [M - C₄H₉]⁺.[2]

Visualization of Experimental Workflow

Caption: Experimental workflow for the silylation of 1-octanol.

Safety Precautions

-

All manipulations should be conducted in a well-ventilated chemical fume hood.

-

Standard personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, must be worn.

-

TBSOTf is highly reactive, corrosive, and moisture-sensitive. It should be handled with extreme care under an inert atmosphere.

-

2,6-Lutidine is a flammable liquid with a strong, unpleasant odor. Ensure it is handled exclusively within a fume hood.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. All exposure routes (inhalation, skin contact) should be minimized.

Disclaimer: This protocol is designed for use by individuals with formal training in synthetic organic chemistry. All procedures must be carried out with rigorous adherence to institutional safety guidelines.

References

Application Notes and Protocols: Deprotection of 1-Octanol tert-Butyldimethylsilyl (TBDMS) Ether

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyldimethylsilyl (TBDMS) ether is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its ease of installation, stability under a range of reaction conditions, and selective removal.[1][2] The deprotection of TBDMS ethers to regenerate the parent alcohol is a crucial step in many synthetic routes. This document provides detailed protocols for the deprotection of 1-octanol TBDMS ether, a representative primary alkyl silyl ether, using common and effective methods. The selection of the deprotection method often depends on the presence of other functional groups in the molecule and the desired level of selectivity.[1][3]

Deprotection Mechanisms

The cleavage of the silicon-oxygen bond in TBDMS ethers can be achieved under acidic or fluoride-mediated conditions.

-

Acidic Deprotection: This mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule (e.g., water or alcohol) on the silicon atom. This leads to a pentacoordinate silicon intermediate that subsequently breaks down to release the alcohol and a silyl byproduct.[1]

-

Fluoride-Mediated Deprotection: Fluoride ions exhibit a high affinity for silicon, forming a strong Si-F bond, which is the thermodynamic driving force for this reaction. The fluoride ion attacks the silicon atom to form a pentacoordinate intermediate, which then collapses to liberate the alkoxide and the corresponding fluorosilane.[1][4]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes various methods for the deprotection of TBDMS ethers, with expected outcomes for a primary substrate like 1-octanol TBDMS ether. The data is compiled from general protocols and examples found in the literature.[3][5][6][7][8]

| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |

| Tetrabutylammonium fluoride (TBAF) | THF | Room Temp | 2 - 18 h | >95 | Very common and effective method.[1][5] Can be basic, potentially causing side reactions with base-sensitive substrates.[6] |

| Hydrofluoric acid (HF) - Pyridine | THF/Pyridine | 0 - Room Temp | 2 - 3 h | >90 | Effective, but HF is highly corrosive and toxic.[5] |

| Pyridinium p-toluenesulfonate (PPTS) | Methanol | Room Temp | 30 min | >90 | Mild acidic conditions, good for selective deprotection.[1][5] |

| Iron(III) Tosylate (Fe(OTs)₃·6H₂O) | Methanol | Room Temp | 2 h | ~95 | Mild and chemoselective catalytic method.[6] |

| Oxone | 50% aq. Methanol | Room Temp | 2.5 - 3 h | >90 | Selectively cleaves primary TBDMS ethers.[7] |

| Stannous chloride (SnCl₂) | Ethanol or Water | Reflux | 1 - 2 h | 83 - 90 | Can also be performed solvent-free under microwave irradiation.[8] |

Experimental Protocols

Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF) in THF

This is one of the most common and generally effective methods for TBDMS deprotection.[1][5]

Materials:

-

1-Octanol TBDMS ether

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-octanol TBDMS ether (1.0 equiv) in anhydrous THF (approximately 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

To the stirred solution, add TBAF (1.0 M in THF, 1.2 equiv) dropwise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 1-octanol.

Protocol 2: Deprotection using Pyridinium p-Toluenesulfonate (PPTS) in Methanol

This method employs mild acidic conditions and is particularly useful when other acid-sensitive or base-labile groups are present.[1][5]

Materials:

-

1-Octanol TBDMS ether

-

Pyridinium p-toluenesulfonate (PPTS)

-

Anhydrous Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-octanol TBDMS ether (1.0 equiv) in anhydrous methanol (approximately 0.5 M concentration) in a round-bottom flask with a magnetic stir bar.

-

Add a catalytic amount of PPTS (0.1 equiv) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within 30 minutes to 2 hours).

-

Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.

-

Remove the methanol under reduced pressure.

-

Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude 1-octanol via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Visualizations

Caption: General workflow for the deprotection of 1-Octanol TBDMS ether.

Caption: Simplified logical relationship of TBDMS deprotection pathways.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Silyl ether - Wikipedia [en.wikipedia.org]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. hwpi.harvard.edu [hwpi.harvard.edu]

- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 6. scholars.iwu.edu [scholars.iwu.edu]

- 7. A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol [organic-chemistry.org]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

Application Note: TBAF-Mediated Deprotection of TBDMS-Protected 1-Octanol

Introduction

The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely utilized protecting group for alcohols in organic synthesis due to its ease of introduction, stability under a range of reaction conditions, and facile cleavage.[1][2] Tetrabutylammonium fluoride (TBAF) is the most common reagent for the removal of TBDMS ethers.[3][4] The fluoride ion acts as a strong nucleophile, attacking the silicon atom and leading to the cleavage of the silicon-oxygen bond to regenerate the alcohol.[5] This application note provides a detailed protocol for the deprotection of 1-(tert-butyldimethylsilyloxy)octane to yield 1-octanol using TBAF, including reaction conditions, work-up procedures, and expected outcomes.

Reaction Mechanism

The deprotection of a TBDMS ether with TBAF proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. This forms a pentacoordinate silicon intermediate, which then breaks down to release the corresponding alcohol and tert-butyldimethylsilyl fluoride. The tetrabutylammonium cation helps to solubilize the fluoride ion in organic solvents.[5]

Experimental Protocols

This section details two common protocols for the deprotection of TBDMS-protected 1-octanol using TBAF: a standard protocol with a traditional aqueous work-up and a protocol with an improved non-aqueous work-up for cases where the product may be water-soluble or to simplify purification.

Protocol 1: Standard TBAF Deprotection with Aqueous Work-up

This protocol is suitable for general applications where the product, 1-octanol, can be easily separated from an aqueous phase.

Materials:

-

1-(tert-butyldimethylsilyloxy)octane

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in tetrahydrofuran (THF)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-(tert-butyldimethylsilyloxy)octane (1.0 equiv) in anhydrous THF (0.1 M), add TBAF (1.1 equiv, 1.0 M solution in THF) dropwise at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 to 16 hours.[6]

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure 1-octanol.

Protocol 2: TBAF Deprotection with Non-Aqueous Work-up

This protocol is advantageous for removing TBAF residues without an aqueous extraction, which can be beneficial if the product has some water solubility or to avoid emulsions.[7]

Materials:

-

1-(tert-butyldimethylsilyloxy)octane

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in tetrahydrofuran (THF)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH)

-

Strong acid cation exchange resin (e.g., DOWEX 50WX8-400)

-

Calcium carbonate (CaCO₃), powdered

-

Celite

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-(tert-butyldimethylsilyloxy)octane (1.0 equiv) in anhydrous THF (0.1 M), add TBAF (1.5 equiv, 1.0 M solution in THF) at room temperature.[7]

-

Stir the reaction mixture for 2-4 hours, monitoring by TLC.[7]

-

After completion, add methanol (approximately 1.5 times the volume of THF), followed by a strong acid cation exchange resin (e.g., DOWEX 50WX8-400, ~7.5 g per mmol of TBAF) and powdered calcium carbonate (~2.5 g per mmol of TBAF).[7]

-

Stir the resulting suspension vigorously for 1 hour at room temperature.[7]

-

Filter the mixture through a pad of Celite, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the deprotection of 1-(tert-butyldimethylsilyloxy)octane to 1-octanol using the protocols described above. Yields are typically high for primary alcohols.

| Protocol | Equivalents of TBAF | Solvent | Reaction Time (hours) | Work-up Method | Typical Yield | Purity |

| 1 | 1.1 | THF | 2 - 16 | Aqueous | >95% | >98% |

| 2 | 1.5 | THF | 2 - 4 | Non-Aqueous Resin/CaCO₃ | >95% | >98% |

Note: Reaction times can vary based on the concentration and the specific batch of TBAF solution. Purity is determined after column chromatography.

Visualization of Experimental Workflows

Caption: Experimental workflows for TBAF-mediated deprotection of TBDMS-protected 1-octanol.

Discussion

The deprotection of TBDMS-protected primary alcohols such as 1-octanol with TBAF is generally a high-yielding and reliable transformation. The choice between the standard aqueous work-up and the non-aqueous work-up depends on the scale of the reaction and the properties of the product. The non-aqueous work-up is particularly effective for larger scale reactions where emulsions can be problematic and for substrates that may have some water solubility.[7]

It is important to note that commercial solutions of TBAF in THF contain a small amount of water, and the reagent is basic.[8] For substrates that are sensitive to basic conditions, the use of TBAF buffered with acetic acid may be necessary to avoid side reactions and decomposition of the product.[8] However, for a simple primary alcohol like 1-octanol, this is typically not a concern.

Safety Precautions

-

TBAF is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).[4]

-

All manipulations should be carried out in a well-ventilated fume hood.

-

THF is a flammable solvent.

-

Avoid contact of TBAF with strong acids, as this can liberate toxic hydrogen fluoride gas.[9]

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 3. scholars.iwu.edu [scholars.iwu.edu]

- 4. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 5. fiveable.me [fiveable.me]

- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 7. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cssp.chemspider.com [cssp.chemspider.com]

- 9. Reddit - The heart of the internet [reddit.com]

Application Notes and Protocols for the Acidic Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers

Introduction

The tert-butyldimethylsilyl (TBDMS) group is one of the most widely utilized protecting groups for hydroxyl functionalities in organic synthesis. Its popularity stems from the ease of introduction, general stability to a wide range of non-acidic reaction conditions, and the multitude of methods available for its removal. Acid-catalyzed deprotection represents a major strategy for the cleavage of TBDMS ethers, offering a range of reagents with varying degrees of reactivity and selectivity. This allows for the tailored removal of the TBDMS group in the presence of other sensitive functional groups and protecting groups.

This document provides a comprehensive overview of various acidic conditions for the deprotection of TBDMS ethers, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to guide researchers, scientists, and drug development professionals in their synthetic endeavors.

Data Presentation: Acidic Reagents for TBDMS Ether Deprotection

The following table summarizes various acidic reagents and their typical reaction conditions for the deprotection of TBDMS ethers, providing a comparative overview of their efficiency and selectivity.

| Reagent/Catalyst | Substrate Type | Solvent | Temperature (°C) | Time | Yield (%) | Notes |

| Acetyl Chloride (catalytic) | Primary, Secondary, Phenolic | Methanol | Room Temp | 0.5 - 2 h | >90 | Mild and efficient; tolerates many other protecting groups.[1][2] |

| p-Toluenesulfonic acid (PTSA) | Primary, Secondary | Methanol | 0 | 1 - 2 h | High | A common and cost-effective method.[3] |

| Formic Acid (5-10%) | Triethylsilyl (TES) ethers | Methanol | Room Temp | 1 - 2 h | >90 | Highly selective for TES over TBDMS ethers.[4] |

| Iron(III) Tosylate (Fe(OTs)₃) | Primary, Secondary, Tertiary | Methanol | Room Temp | 0.5 - 3 h | 85-98 | Chemoselective; does not affect phenolic TBDMS, TBDPS, or Boc groups.[5][6] |

| Boron Trichloride (BCl₃) | Primary TBDMS ethers | THF | -78 to 25 | 0.2 - 6.6 h | 63-83 | Regioselective for primary TBDMS ethers in the presence of secondary ones.[7] |

| Zirconium(IV) Chloride (ZrCl₄) | Primary, Secondary, Phenolic | Acetonitrile | Room Temp | 20 - 45 min | >90 | Fast and high-yielding; compatible with acid- and base-sensitive groups.[5][8][9] |

| Oxone® in aq. Methanol | Primary TBDMS ethers | 50% aq. Methanol | Room Temp | 1 - 4 h | 85-95 | Selective for primary over secondary, tertiary, and phenolic TBDMS ethers.[1] |

| N-Iodosuccinimide (NIS) (catalytic) | Aliphatic TBDMS ethers | Methanol | Room Temp | 0.5 - 2 h | >90 | Selective for alcoholic TBDMS ethers in the presence of phenolic ones.[1] |

| Stannous Chloride (SnCl₂) | Primary, Secondary, Phenolic | Ethanol or Water | Reflux | 0.5 - 1 h | 80-90 | Can also be performed under microwave irradiation in solvent-free conditions.[10] |

| Hafnium(IV) Triflate (Hf(OTf)₄) | Primary, Secondary, Tertiary, Aryl | Methanol | Room Temp | 0.5 - 5 h | >90 | Highly potent catalyst allowing for regioselective deprotection.[1] |

| Potassium Hydrogen Fluoride (KHF₂) | Phenolic TBDMS ethers | Methanol | Room Temp | 0.5 - 2.5 h | >90 | Highly selective for phenolic TBDMS ethers.[11] |

Experimental Protocols

Protocol 1: General Procedure for Deprotection using Catalytic Acetyl Chloride in Methanol

This protocol is a mild and highly efficient method for the deprotection of a wide range of TBDMS ethers.[1][2]